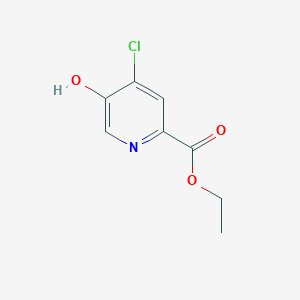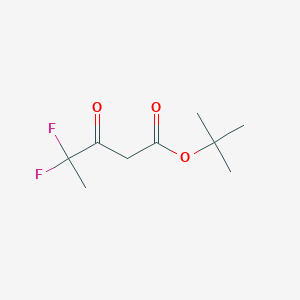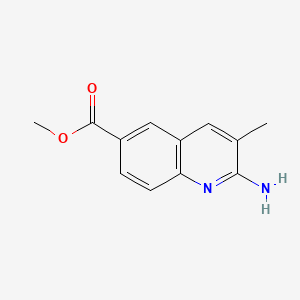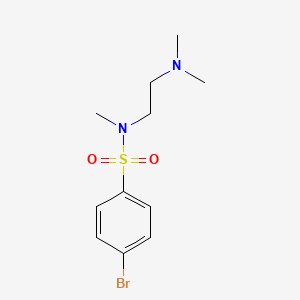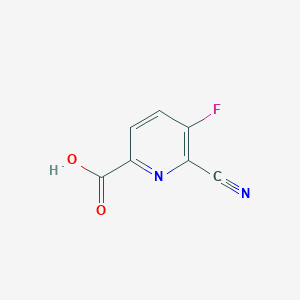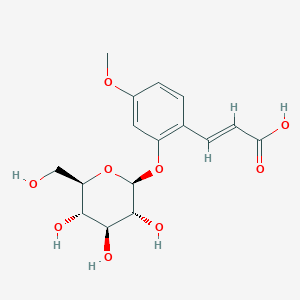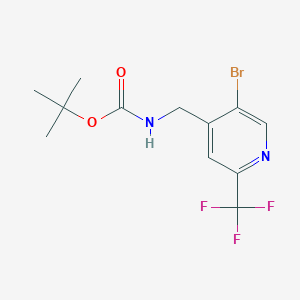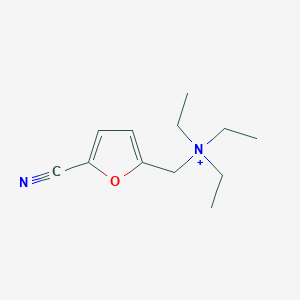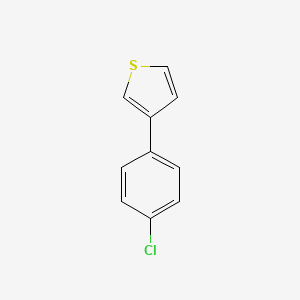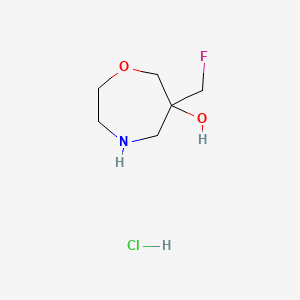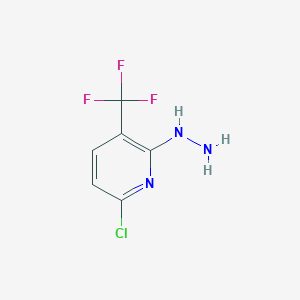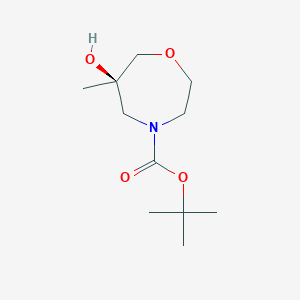
tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications. The presence of the oxazepane ring, a seven-membered heterocyclic structure containing both oxygen and nitrogen, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol and a protected amino acid derivative in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazepane ring can produce a more saturated heterocycle.
Scientific Research Applications
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, while the oxazepane ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-4-methyl-1,4-oxazepane-4-carboxylate: Similar structure but lacks the (6R)-configuration.
Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: Similar structure but may differ in stereochemistry.
Uniqueness
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl group
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
YWESQLSUICNPSE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@]1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
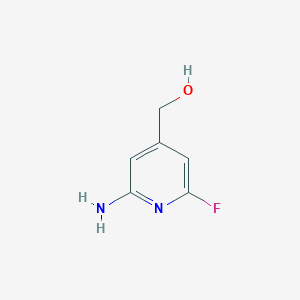
![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
